

Acetophenone -Benzoyloxime: Structural Dynamics & Synthetic Utility

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Compound of Interest

Compound Name: Acetophenone o-benzoyloxime

CAS No.: 26060-56-0

Cat. No.: B1352615

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Content Type: Technical Whitepaper Subject: CAS 26060-56-0 (Acetophenone

-benzoyloxime) Audience: Synthetic Organic Chemists, Photochemists, and Drug Discovery Scientists

Executive Summary

Acetophenone

-benzoyloxime (1-phenyl-1-ethanone

-benzoyloxime) represents a critical class of oxime esters utilized extensively as radical precursors in photochemistry and as electrophilic nitrogen sources in heterocyclic synthesis. Unlike simple oximes, the acylation of the oxygen atom significantly lowers the bond dissociation energy (BDE) of the N–O bond, creating a "trigger" mechanism exploitable for both radical iminyl generation and transition-metal-catalyzed annulations.

This guide analyzes the structural rigidity imposed by the

double bond, the thermodynamics of its

isomerism, and provides a self-validating protocol for its synthesis and application in generating pharmacophores.

Molecular Architecture & Crystallography

The reactivity of acetophenone

-benzoyloxime is dictated by the conjugation between the phenyl rings and the central azomethine (

) linkage.

Structural Parameters

The molecule features a

bond connected to an electron-withdrawing benzoyl group via an oxygen atom. The steric bulk of the phenyl ring attached to the imine carbon generally favors the (

)-isomer to minimize repulsion with the oxime oxygen lone pairs.



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Spectroscopic Signature (Validation)

- ¹H NMR (CDCl₃)

): The methyl group (

) typically appears as a singlet around

2.4–2.5 ppm. A shift from the parent oxime (

2.3 ppm) confirms acylation.

- IR Spectroscopy:
 - 1735–1750 cm⁻¹
: Strong
stretch (ester).
 - 1600–1620 cm⁻¹
:
stretch (often weak).
 - Absence of broad O-H stretch (3200–3400 cm⁻¹) confirms full conversion from the oxime.

Synthetic Pathways & Mechanistic Logic

The synthesis is a two-stage protocol: condensation of acetophenone with hydroxylamine, followed by

-acylation. The choice of base and temperature control in the second step is critical to prevent Beckmann rearrangement side reactions.

Synthesis Workflow (DOT Visualization)



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Figure 1: Step-wise synthesis pathway from ketone precursor to oxime ester.

Reactivity Profile: The N–O Trigger

The utility of acetophenone

-benzoyloxime in drug development lies in its ability to generate reactive intermediates under mild conditions.

Photochemical Homolysis (Radical Pathway)

Upon UV irradiation (typically 300–365 nm), the molecule undergoes N–O bond cleavage. This is a primary method for generating iminyl radicals, which are valuable for intramolecular cyclizations to form nitrogen heterocycles (e.g., phenanthridines, quinolines).

- Mechanism:
- Fate of Radicals: The benzoyloxy radical often decarboxylates (loss) to form a phenyl radical, while the iminyl radical attacks adjacent -systems.

Thermal/Catalytic Reactivity (Beckmann vs. Cyclization)

- Beckmann Rearrangement: Under acidic conditions or high heat, the group anti to the leaving group () migrates, forming an amide.
- Metal Catalysis (Pd/Cu): In the presence of transition metals, the N–O bond acts as an internal oxidant. The metal inserts into the N–O bond, allowing for C–H activation and annulation reactions. This is widely used to synthesize isoquinolines and pyridines.

Experimental Protocol: Synthesis of Acetophenone - Benzoyloxime

Safety Note: Benzoyl chloride is a lachrymator. Hydroxylamine hydrochloride is a skin irritant. Perform all reactions in a fume hood.

Phase 1: Preparation of Acetophenone Oxime[1]

- Dissolution: In a 250 mL round-bottom flask, dissolve Acetophenone (12.0 g, 100 mmol) in Ethanol (40 mL).
- Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (10.4 g, 150 mmol) and Sodium Acetate (16.4 g, 200 mmol) in water (30 mL).
 - Logic: Sodium acetate buffers the HCl released, pushing the equilibrium toward the oxime.
- Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Isolation: Cool to room temperature. Evaporate ethanol. Add water (50 mL) and cool in an ice bath. The oxime precipitates as white crystals.
- Purification: Recrystallize from dilute ethanol. Dry in vacuo. (Yield: ~80-90%, MP: 59-60°C).

Phase 2: Esterification (O-Benzoylation)

- Setup: Purge a 250 mL flask with nitrogen. Dissolve Acetophenone Oxime (6.75 g, 50 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
- Base Addition: Add Pyridine (4.8 mL, 60 mmol) and cool the mixture to 0°C.

- Logic: Pyridine acts as a nucleophilic catalyst and acid scavenger. Low temp prevents rearrangement.
- Acylation: Dropwise add Benzoyl Chloride (7.0 g, 50 mmol) over 20 minutes.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
- Workup:
 - Wash with 1M HCl (2 x 30 mL) to remove pyridine.
 - Wash with Sat.
(2 x 30 mL) to remove benzoic acid.
 - Wash with Brine, dry over
.
- Crystallization: Concentrate the solvent. Recrystallize the residue from Ethanol/Hexane.
 - Target Product: White crystalline solid.
 - Yield: ~85%.^[1]
 - Melting Point: 98–100°C.^{[2][3]}

Mechanistic Visualization: Photoredox Cleavage

The following diagram illustrates the radical generation pathway used in photo-initiated polymerization and drug scaffold synthesis.



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Figure 2: Photolytic cleavage mechanism generating reactive radical species.

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Sources

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